molecular formula C9H10N2O B15090417 5-Methoxy-1H-indol-2-amine

5-Methoxy-1H-indol-2-amine

Cat. No.: B15090417
M. Wt: 162.19 g/mol
InChI Key: RNFBAMOIYQNYCB-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indol-2-amine: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indol-2-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For instance, the reaction of 5-methoxy-2-nitroaniline with ethyl glyoxylate in the presence of a reducing agent like iron powder can yield this compound .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs large-scale Fischer indole synthesis. This process is optimized for high yield and purity, involving the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1H-indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, oxindoles, and reduced derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Chemistry: 5-Methoxy-1H-indol-2-amine is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It is used in the synthesis of bioactive molecules that can interact with various biological targets .

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting neurological disorders, cancer, and infectious diseases. Its derivatives are being explored for their therapeutic potential .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-indol-2-amine involves its interaction with specific molecular targets in biological systems. It can bind to receptors, enzymes, and other proteins, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitters, signal transduction, and gene expression .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-1H-indol-2-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity. Its methoxy group at the 5-position and amino group at the 2-position make it a versatile compound for various applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-methoxy-1H-indol-2-amine

InChI

InChI=1S/C9H10N2O/c1-12-7-2-3-8-6(4-7)5-9(10)11-8/h2-5,11H,10H2,1H3

InChI Key

RNFBAMOIYQNYCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)N

Origin of Product

United States

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